3,5-Bis(difluoromethyl)aniline is an organic compound characterized by the presence of two difluoromethyl groups attached to the aniline structure. Its molecular formula is , and it has a molecular weight of approximately 201.13 g/mol. This compound is notable for its unique electronic properties and potential applications in various fields, including pharmaceuticals and materials science.
3,5-Bis(difluoromethyl)aniline is classified under aromatic amines, specifically as a substituted aniline. It can be sourced from chemical suppliers such as Thermo Scientific, which provides it in high purity (98% or greater) for research purposes . The compound's CAS number is 328-74-5, and it is also recognized by its InChI key (CDIDGWDGQGVCIB-UHFFFAOYSA-N) and PubChem CID (9480) .
The synthesis of 3,5-bis(difluoromethyl)aniline can be achieved through several methods, typically involving the introduction of difluoromethyl groups onto an aniline precursor. One common approach includes:
For example, a method reported involves the reaction of 3,5-dichlorobenzene with difluoromethyl lithium in the presence of a suitable catalyst to yield 3,5-bis(difluoromethyl)aniline .
The molecular structure of 3,5-bis(difluoromethyl)aniline features a benzene ring with two difluoromethyl substituents at the 3 and 5 positions and an amino group (-NH2) at the para position.
C1=C(C=C(C=C1C(F)(F)F)N)C(F)(F)F
This structure contributes to its unique reactivity and properties due to the electron-withdrawing nature of the difluoromethyl groups .
3,5-Bis(difluoromethyl)aniline participates in various chemical reactions typical of aromatic amines:
For instance, one potential reaction pathway involves acylating the amine with acetic anhydride to form N-acetyl-3,5-bis(difluoromethyl)aniline .
3,5-Bis(difluoromethyl)aniline finds applications in various scientific fields:
CAS No.:
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5